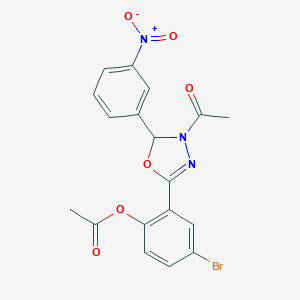
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione, also known as BBPT, is a chemical compound that has received significant attention in scientific research due to its potential applications in medicine and biotechnology. BBPT is a thiazolidinedione derivative that has been synthesized using various methods and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione is not fully understood, but it has been suggested that it may act through multiple pathways. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including α-glucosidase, aldose reductase, and tyrosinase. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been shown to increase the production of reactive oxygen species (ROS) and decrease the levels of intracellular glutathione, which may contribute to its anticancer activity. Furthermore, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity and high selectivity against cancer cells. However, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has some limitations, including its poor water solubility, which may affect its bioavailability and limit its use in in vivo studies. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has not been extensively studied for its pharmacokinetic properties, which may limit its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione. One potential direction is to explore the use of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione as a therapeutic agent for various diseases, such as cancer, inflammation, and diabetes. Additionally, further studies are needed to investigate the pharmacokinetic properties of 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione and its potential use as a drug delivery system. Furthermore, the development of novel methods for synthesizing 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione and its derivatives may lead to the discovery of more potent and selective compounds with potential applications in medicine and biotechnology.
Méthodes De Synthèse
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been synthesized using different methods, including a one-pot reaction of 4-bromobenzaldehyde and 5-aminosalicylic acid, followed by cyclization with thionyl chloride and thiourea. Another method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. Additionally, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione can be synthesized using a microwave-assisted synthesis method, which is a rapid and efficient method.
Applications De Recherche Scientifique
3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including prostate, breast, and lung cancer. 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has also been reported to have anti-inflammatory, antioxidant, and antidiabetic properties. Furthermore, 3-(4-Bromobenzyl)-5-(phenylamino)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a probe for detecting metal ions and as a fluorescent sensor for detecting nitroaromatic compounds.
Propriétés
Formule moléculaire |
C16H13BrN2O2S |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
5-anilino-3-[(4-bromophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-8-6-11(7-9-12)10-19-15(20)14(22-16(19)21)18-13-4-2-1-3-5-13/h1-9,14,18H,10H2 |
Clé InChI |
WSUMQLWJIYKJQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)